

Corrigen™ Stock Long-Term Storage Technical Support Center

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Compound of Interest

Compound Name: *Corrigen*

Cat. No.: *B1204904*

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This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of **Corrigen™** stocks. Adherence to these guidelines is critical for maintaining the stability, efficacy, and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of **Corrigen™** stocks?

For long-term storage, defined as greater than one year, **Corrigen™** stocks should be stored at -80°C.[1] For shorter periods, up to a few weeks, storage at 4°C is acceptable, though for maximal preservation of activity, -20°C is a more robust option for periods extending to several months or a year.[1][2] Lyophilized (freeze-dried) **Corrigen™** offers the greatest stability and can often be stored at room temperature, provided that moisture and light are strictly controlled.[3] It is crucial to avoid using frost-free freezers as their temperature cycles can cause degradation.[4]

Q2: How many times can I freeze and thaw my **Corrigen™** stock?

It is strongly recommended to minimize freeze-thaw cycles as they can lead to protein denaturation and aggregation, which can compromise the biological activity of **Corrigen™**. The best practice is to aliquot the stock into single-use volumes upon first use. This ensures that the main stock remains at a constant temperature and that each aliquot is only subjected to one

freeze-thaw cycle. While some studies on antibodies have shown stability for up to 14 freeze-thaw cycles, this is not a guaranteed outcome for all biologics and should be avoided.

Q3: What are the signs of **Corrigen**[™] degradation, and how can I detect them?

The primary sign of **Corrigen**[™] degradation is a loss of biological activity in your experiments. Physically, you might observe the formation of visible precipitates or cloudiness in the solution, which indicates aggregation. Aggregation is a significant issue that can compromise results and potentially induce an immunogenic response in therapeutic applications.

Several analytical techniques can be employed to detect aggregation and degradation:

- **Size-Exclusion Chromatography (SEC):** This is a common method to separate and quantify aggregates based on their size.
- **SDS-PAGE:** This technique can be used to visualize fragments and high-molecular-weight aggregates.
- **Dynamic Light Scattering (DLS):** DLS can be used to assess the size distribution of particles in the solution and detect the presence of aggregates.
- **Mass Photometry:** This is a sensitive technique for detecting and quantifying antibody aggregation and degradation in solution.

Q4: What are the ideal buffer conditions for long-term storage?

The composition of the storage buffer is critical for maintaining the stability of **Corrigen**[™]. Key components include:

- **Buffers:** To maintain a stable pH. The optimal pH is specific to the **Corrigen**[™] molecule but is a critical factor for stability.
- **Cryoprotectants:** Substances like glycerol (at 25-50% final concentration) or sucrose can be added to prevent the formation of damaging ice crystals during freezing. Note that solutions containing glycerol should not be stored at -80°C as this is below its freezing point.

- **Excipients/Stabilizers:** These are additives that help to preserve the native structure of the protein. Common examples include amino acids (e.g., glycine, arginine), polyols (e.g., mannitol, sorbitol), and surfactants (e.g., polysorbates like PS20 or PS80). Surfactants are particularly important for preventing aggregation at interfaces.
- **Antimicrobial Agents:** For storage at 4°C, an antimicrobial agent like sodium azide (0.02-0.05% w/v) can be added to prevent microbial growth. However, sodium azide is toxic and inhibits HRP, so it should be avoided if the **Corrigen™** is to be used with live cells or in conjugation reactions involving amine groups.

Q5: My **Corrigen™** stock was accidentally left at room temperature overnight. Is it still usable?

While not ideal, a single instance of being left at room temperature for a short period (up to a week for some antibodies) may not result in a significant loss of activity. However, the stability of **Corrigen™** at room temperature is not guaranteed and depends on its specific formulation. It is highly recommended to perform a functional test to assess its activity before using it in a critical experiment. If possible, compare its performance to a properly stored aliquot.

Q6: I see precipitates in my **Corrigen™** stock after thawing. What should I do?

Precipitates that form upon thawing can be a sign of aggregation. It is recommended to gently vortex the vial to see if the precipitate dissolves. If it does not, you can try to clarify the solution by centrifugation at a low speed to pellet the aggregates. The supernatant can then be carefully collected for use. However, it is important to be aware that the concentration of active **Corrigen™** in the supernatant may be reduced. It is advisable to re-quantify the protein concentration and perform a quality control check, such as an activity assay, before use. Some IgG3 isotype antibodies are prone to forming aggregates upon thawing and are best stored at 4°C.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Loss of Activity	Repeated freeze-thaw cycles	Aliquot stock into single-use volumes. Avoid repeated freezing and thawing of the main stock.
Improper storage temperature	Store long-term at -80°C. For short-term use, store at 4°C or -20°C.	
Degradation due to age	Use the stock within its recommended shelf life. Perform regular activity checks.	
Incorrect buffer composition	Ensure the storage buffer contains appropriate cryoprotectants and stabilizers.	
Visible Precipitates/ Aggregation	Freeze-thaw induced aggregation	Minimize freeze-thaw cycles by aliquoting. Consider adding cryoprotectants like glycerol.
Suboptimal buffer conditions	Ensure the buffer pH is optimal and contains stabilizing excipients.	
High protein concentration	Store at a high concentration (>1 mg/mL) to reduce inactivation and loss due to binding to the storage vessel. If dilution is necessary, add a stabilizer protein like BSA.	
Slow thawing	Thaw aliquots quickly, for example, in a room temperature water bath.	
Contamination	Microbial growth during storage	For short-term storage at 4°C, add a bacteriostatic agent like

sodium azide (if compatible with the application).

Introduction of contaminants during handling	Use sterile techniques when handling and aliquoting the Corrigen™ stock.
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Experimental Protocols

Protocol 1: Aliquoting Corrigen™ for Long-Term Storage

Objective: To properly aliquot a new vial of **Corrigen™** to minimize degradation from repeated freeze-thaw cycles.

Materials:

- **Corrigen™** stock vial
- Sterile, low-protein-binding microcentrifuge tubes
- Pipettes and sterile tips
- -80°C freezer

Methodology:

- Briefly centrifuge the stock vial of **Corrigen™** to collect the entire volume at the bottom of the tube.
- On ice, determine the desired aliquot volume based on typical experimental needs. Aliquots should ideally be no smaller than 10 µL to minimize the effects of evaporation and adsorption to the tube surface.
- Carefully pipette the calculated volume into each sterile, low-protein-binding microcentrifuge tube.
- Clearly label each aliquot with the **Corrigen™** name, concentration, and date.
- Immediately place the aliquots in a -80°C freezer for long-term storage.

- The original stock vial, if not completely used, can be stored at 4°C for short-term use or also frozen at -80°C if a significant volume remains.

Protocol 2: Stability Assessment by Size-Exclusion Chromatography (SEC)

Objective: To quantify the presence of aggregates in a **Corrigen™** stock.

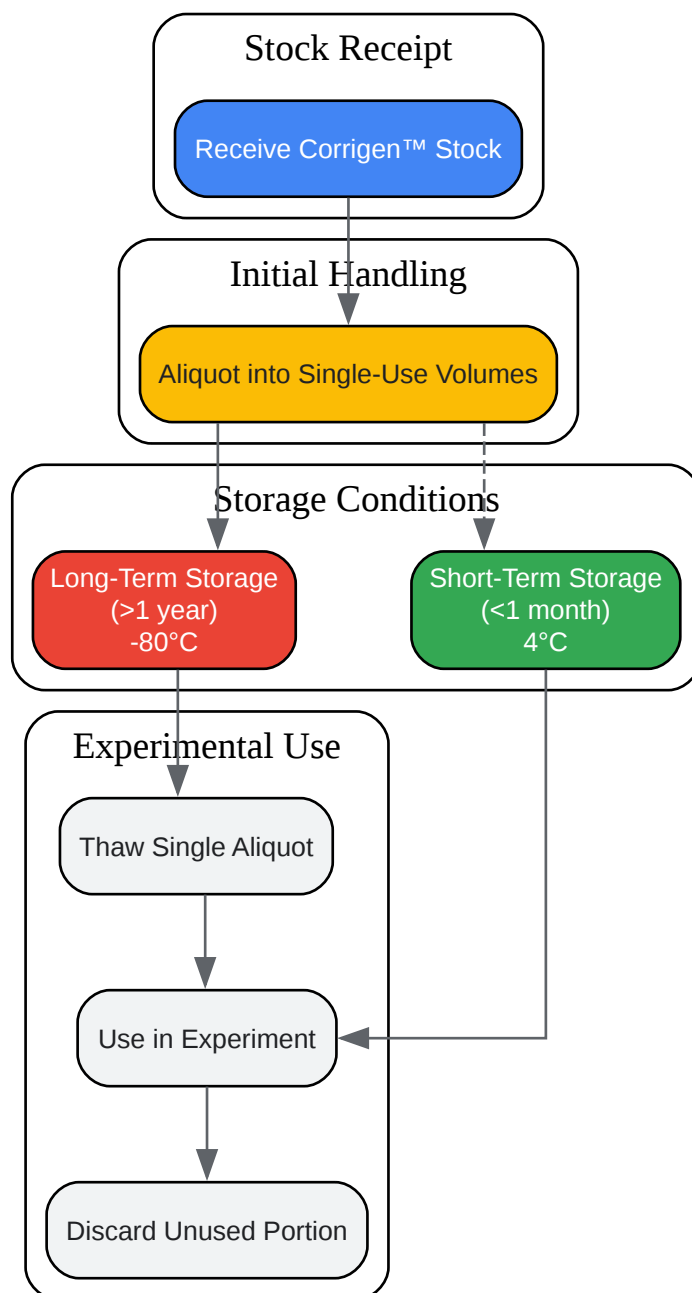
Materials:

- **Corrigen™** sample
- SEC column suitable for protein separation
- HPLC or FPLC system
- Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
- Protein standards for column calibration

Methodology:

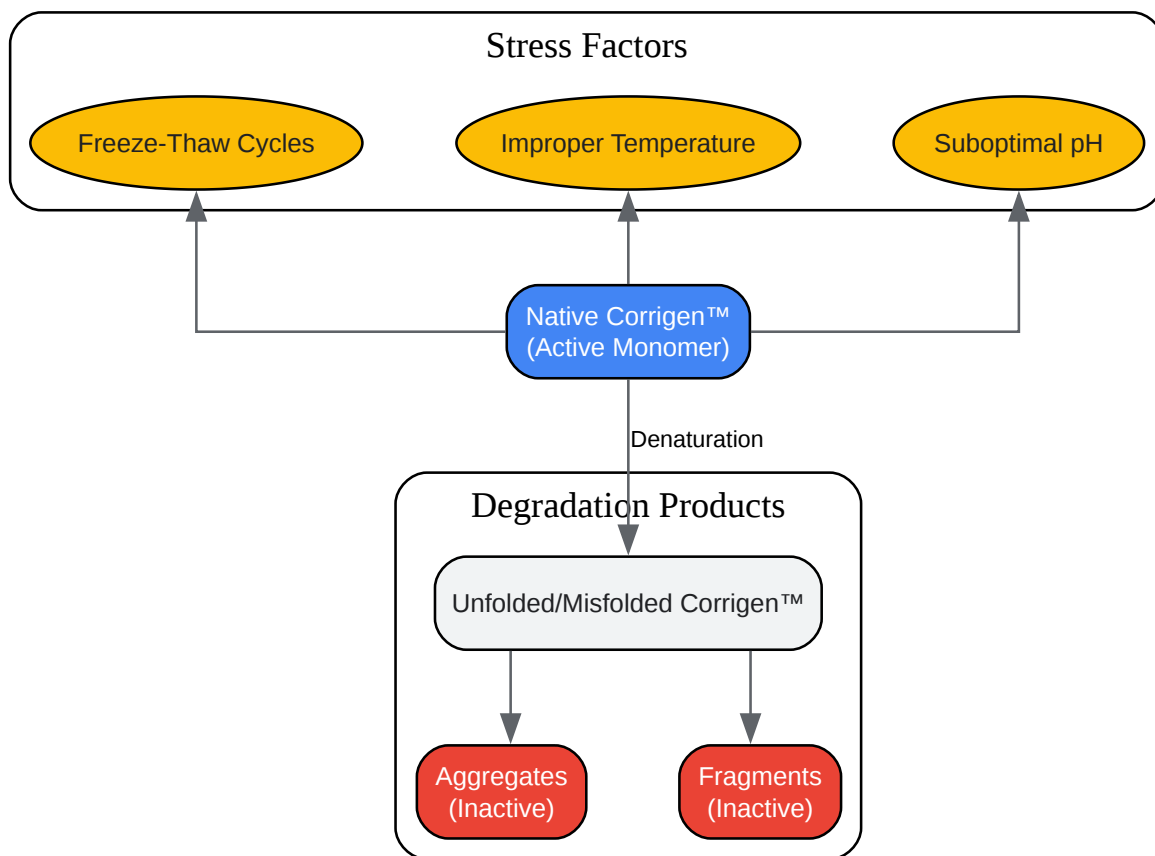
- Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
- Inject a known concentration of the **Corrigen™** sample onto the column.
- Elute the sample with the mobile phase at a constant flow rate.
- Monitor the eluate using a UV detector at 280 nm.
- The resulting chromatogram will show peaks corresponding to different molecular weight species. The monomeric form of **Corrigen™** will elute as a major peak, while aggregates will elute earlier as higher molecular weight species.
- Integrate the peak areas to determine the percentage of monomer, dimer, and higher-order aggregates. A significant increase in the aggregate peaks compared to a reference standard indicates degradation.

Visualizations



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Caption: Recommended workflow for handling and storing **Corrigen™** stocks.



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Caption: Common degradation pathways for **Corrigen™** under stress conditions.

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